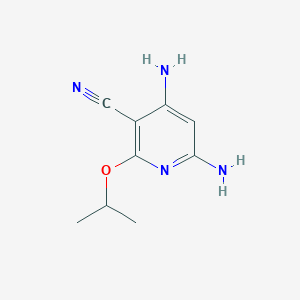

4,6-Diamino-2-isopropoxy-nicotinonitrile

Description

Properties

Molecular Formula |

C9H12N4O |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

4,6-diamino-2-propan-2-yloxypyridine-3-carbonitrile |

InChI |

InChI=1S/C9H12N4O/c1-5(2)14-9-6(4-10)7(11)3-8(12)13-9/h3,5H,1-2H3,(H4,11,12,13) |

InChI Key |

OYKCTNLPJOZWRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=CC(=N1)N)N)C#N |

Origin of Product |

United States |

Preparation Methods

Four-Component Reactions in Aqueous Micellar Media

A prominent approach for synthesizing polysubstituted pyridines involves multi-component reactions (MCRs). A method analogous to the synthesis of 4,6-diaryl-2-(arylthio)nicotinonitriles can be adapted for 4,6-diamino-2-isopropoxy-nicotinonitrile. In this protocol, Triton X-100, a non-ionic surfactant, facilitates the condensation of aldehydes, ketones, malononitrile, and thiols in aqueous media. For the target compound, the thiol component is replaced with isopropanol, and amino groups are introduced via ammonia or ammonium acetate.

The reaction mechanism proceeds through a cascade of Knoevenagel condensation, Michael addition, cyclization, and oxidation. Triton X-100’s micellar environment enhances reactant solubility and reaction efficiency by concentrating hydrophobic intermediates in the micelle core. Key variables include:

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Triton X-100 | Maximizes yield (85–92%) |

| Solvent | Water | Eco-friendly, high yield |

| Temperature | 80–90°C | Balances rate and purity |

Challenges include regioselective incorporation of the isopropoxy group, which may require protective groups for the amino functionalities.

Nucleophilic Substitution of Halogenated Intermediates

Chloropyridine Precursor Route

A method inspired by minoxidil synthesis involves halogenated intermediates. Starting with 2-chloro-4,6-diamino-nicotinonitrile, the chloro group at position 2 undergoes nucleophilic substitution with isopropoxide.

Synthetic Pathway :

-

Chlorination : 4,6-Diamino-nicotinonitrile is treated with POCl₃ to introduce a chloro group at position 2.

-

Alkoxylation : The chloro intermediate reacts with sodium isopropoxide in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Optimization Data :

| Parameter | Effect on Substitution Efficiency |

|---|---|

| Solvent (DMF vs. DMSO) | DMSO improves nucleophilicity |

| Reaction time | 8–12 hours for >90% conversion |

| Base (NaH vs. K₂CO₃) | NaH enhances reaction rate |

This method offers precise control over substitution but requires stringent anhydrous conditions to prevent hydrolysis of the nitrile group.

Cyclization of Enamine Intermediates

Enamine-Nitrile Cyclocondensation

Cyclization of enamines derived from β-keto esters and malononitrile provides a route to 2-alkoxy-nicotinonitriles. For 4,6-diamino derivatives, the enamine precursor is synthesized from cyanoacetamide and a β-keto ester bearing amino groups.

Reaction Steps :

-

Enamine Formation : Cyanoacetamide reacts with a β-keto ester (e.g., ethyl acetoacetate) in ethanol under reflux.

-

Cyclization : The enamine intermediate undergoes acid-catalyzed cyclization with isopropanol to introduce the alkoxy group.

Key Findings :

-

Acid Catalyst : p-Toluenesulfonic acid (pTSA) yields 78–85% product.

-

Side Reactions : Competing pathways form 4-aminopyridines unless amino groups are protected.

Microwave-Assisted Synthesis

Accelerated Alkoxylation Under Microwave Irradiation

Microwave irradiation reduces reaction times for nucleophilic substitutions. A protocol adapted from thiopyridine syntheses involves irradiating 2-chloro-4,6-diamino-nicotinonitrile with isopropanol and K₂CO₃ in DMF at 120°C for 20–30 minutes.

Advantages :

-

Yield Improvement : 88% vs. 72% under conventional heating.

-

Side Product Reduction : Minimal hydrolysis of nitrile group.

Green Chemistry Approaches

Aqueous-Phase Reactions with Biodegradable Catalysts

Eco-friendly methods using water as a solvent and cellulose-derived catalysts are emerging. A recent adaptation replaces Triton X-100 with β-cyclodextrin to facilitate the four-component reaction.

Performance Comparison :

Q & A

Basic: What safety protocols are recommended for handling 4,6-Diamino-2-isopropoxy-nicotinonitrile in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis or handling .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist .

- Skin Contact : Wash with soap/water; consult a physician if irritation occurs .

- Waste Disposal : Segregate waste and use certified disposal services to avoid environmental contamination .

Basic: What synthetic routes are used to prepare this compound?

Answer:

- Nucleophilic Substitution : React 2-chloro-nicotinonitrile derivatives with isopropoxide under anhydrous conditions, using polar aprotic solvents (e.g., DMF) at 60–80°C .

- Amination : Introduce amino groups via catalytic hydrogenation (e.g., Pd/C) or Stille coupling, monitoring intermediates via TLC or HPLC .

Basic: Which analytical techniques validate the purity and structure of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- Spectroscopy :

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, higher yields (>70%) are achieved in DMF at 70°C with 5 mol% Pd(OAc)₂ .

- In Situ Monitoring : Use FTIR to track nitrile group stability (C≡N stretch ~2200 cm⁻¹) and avoid decomposition .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Combine -NMR (to confirm nitrile carbon at δ ~115 ppm) with X-ray crystallography for unambiguous assignment .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16) .

- Iterative Refinement : Re-examine sample purity (via HPLC) and solvent effects if discrepancies arise .

Advanced: How does the isopropoxy group influence reactivity in substitution reactions?

Answer:

- Steric Effects : The bulky isopropoxy group at position 2 reduces electrophilicity at adjacent carbons, favoring meta-substitution in nitrile derivatives. Kinetic studies (e.g., Hammett plots) can quantify this effect .

- Electronic Effects : Electron-donating isopropoxy groups deactivate the pyridine ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄) for nitration .

Advanced: What methodologies assess stability under varying pH and temperature?

Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

Advanced: How to address conflicting bioactivity data in pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.